2,4-Dichloro-3-hydroxybenzaldehyde
Overview
Description
2,4-Dichloro-3-hydroxybenzaldehyde (2,4-DCHB) is a chemical compound found in various plants, fungi, and other organisms. It is a chlorinated phenolic compound with a molecular weight of 171.03 g/mol. 2,4-DCHB is a colorless to pale yellow liquid with a sweet, pungent odor. It is a common ingredient in many industrial products, such as pesticides, dyes, and pharmaceuticals.
Scientific Research Applications
Chromatographic Analyses
2,4-Dichloro-3-hydroxybenzaldehyde has been studied in the context of gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) explored the separation of chlorinated 4-hydroxybenzaldehydes using a non-polar SE-30 capillary column. This research is significant for understanding the chromatographic behavior of such compounds, including 2,4-Dichloro-3-hydroxybenzaldehyde (Korhonen & Knuutinen, 1984).
Reaction with Alkynes, Alkenes, or Allenes
The reactivity of 2-hydroxybenzaldehydes with various alkynes, alkenes, or allenes has been a subject of interest. Kokubo et al. (1999) investigated how these compounds, including derivatives like 2,4-Dichloro-3-hydroxybenzaldehyde, react in the presence of a rhodium-based catalyst system. This study provides insight into the chemical properties and potential applications of such compounds in organic synthesis (Kokubo et al., 1999).
Spectroscopic Studies
Flakus and Hachuła (2010) conducted a study on the polarized IR spectra of 3-hydroxybenzaldehyde crystals, which is relevant for understanding the spectral characteristics of similar compounds like 2,4-Dichloro-3-hydroxybenzaldehyde. Their research offers valuable insights into the vibrational exciton coupling in these types of compounds (Flakus & Hachuła, 2010).
Environmental Transformations
Neilson et al. (1988) explored the transformations of halogenated aromatic aldehydes, including compounds similar to 2,4-Dichloro-3-hydroxybenzaldehyde, by anaerobic bacteria. This research is important for understanding the environmental fate and biodegradation of these compounds (Neilson et al., 1988).
Electrocatalysis
Research on the electrocatalysis of NADH oxidation using films of dihydroxybenzaldehydes provides insight into the electrochemical applications of compounds like 2,4-Dichloro-3-hydroxybenzaldehyde. Pariente et al. (1994) demonstrated the potential of these compounds in redox-active films, which is significant for developing biosensors and other electrochemical devices (Pariente et al., 1994).
Synthesis and Characterization
Barbazán et al. (2008) synthesized and characterized the 2-hydroxybenzaldehyde [(1E)-1-pyridin-2-ylethylidene]hydrazone ligand and its rhenium(I) complexes, highlighting the potential of 2,4-Dichloro-3-hydroxybenzaldehyde in the formation ofcomplex metal-ligand structures. Their study provides insights into the photophysical properties and potential applications in materials science and coordination chemistry (Barbazán et al., 2008).
NMR Spectroscopy
Kolehmainen et al. (1995) conducted a study using 1H, 13C, and 17O NMR spectroscopy on chlorinated 3,4-dihydroxybenzaldehydes, which is relevant to the structural analysis and electronic properties of compounds like 2,4-Dichloro-3-hydroxybenzaldehyde. This research contributes to a deeper understanding of the molecular structure and electronic distribution in such compounds (Kolehmainen et al., 1995).
Crosslinking and Polymer Synthesis
Mikroyannidis (1995) explored the synthesis and crosslinking of unsaturated cyano-substituted homo- and copolyesters using derivatives of hydroxybenzaldehydes, potentially including 2,4-Dichloro-3-hydroxybenzaldehyde. This study is significant for the development of new polymeric materials with enhanced thermal stability and hydrophilicity (Mikroyannidis, 1995).
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-3-hydroxybenzaldehyde are the components of the cellular antioxidation system . This includes enzymes such as superoxide dismutases and glutathione reductase .
Mode of Action
The compound interacts with its targets by disrupting the cellular antioxidation system . This disruption is achieved through the redox-active properties of the compound .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway . The compound’s action results in destabilization of cellular redox homeostasis , leading to downstream effects such as uncontrolled growth in certain organisms .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, suggest that it may be well-absorbed and distributed within the body .
Result of Action
The disruption of cellular antioxidation leads to effective inhibition of fungal growth . This makes 2,4-Dichloro-3-hydroxybenzaldehyde a potent antifungal agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-3-hydroxybenzaldehyde. For instance, the compound’s storage temperature can affect its stability . Additionally, the presence of other compounds can influence its efficacy. For example, certain benzaldehydes, in combination with phenylpyrroles, can enhance the sensitivity of fungal pathogens to this compound .
properties
IUPAC Name |
2,4-dichloro-3-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVQZPOZRUELJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608091 | |
Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-hydroxybenzaldehyde | |
CAS RN |
56962-13-1 | |
Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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